molecular formula C9H7BrFN3 B2583140 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine CAS No. 2378503-16-1

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine

Cat. No. B2583140
M. Wt: 256.078
InChI Key: IKIXEZREDOXYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and pyridine rings in separate steps, followed by their connection via a carbon-carbon bond. The bromine, methyl, and fluorine substituents would then be added in subsequent steps .

Scientific Research Applications

  • Synthesis and Derivatization : The compound is used in the synthesis of new chemical entities derived from 3-alkoxypyrazoles. A study by Guillou et al. (2010) explored its N-pyridylation using bromopyridines, leading to the formation of 3-alkoxy-1H-pyrazol-1-yl pyridine isomer (Guillou et al., 2010).

  • Radiosynthesis : The compound is involved in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, as reported by Pauton et al. (2019). This process is significant for the development of new radiotracers in medical imaging (Pauton et al., 2019).

  • Palladium-Catalyzed Reactions : Research by Jia et al. (2009) demonstrates the use of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine in palladium-catalyzed bromination/cyanation reactions of arylpyridine and arylpyrazole C-H bonds (Jia et al., 2009).

  • Chemoselective Functionalization : Stroup et al. (2007) describe the chemoselective functionalization of similar compounds, highlighting the potential for selective substitution reactions in synthetic chemistry (Stroup et al., 2007).

  • Color Tuning in Iridium Complexes : A study by Stagni et al. (2008) investigates the role of ancillary ligands in the color tuning of iridium tetrazolate complexes, where derivatives of pyridine, including those similar to 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine, are used (Stagni et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c1-14-8(4-9(10)13-14)7-3-2-6(11)5-12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIXEZREDOXYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine

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